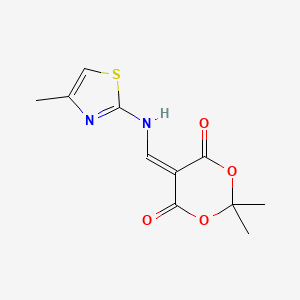
2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic organic compound that has attracted attention in the scientific community because of its promising physical, chemical, and biological properties. Its molecular formula is C₁₁H₁₂N₂O₄S with an average mass of 268.289 Da .
Molecular Structure Analysis
The molecular structure of This compound consists of a dioxane ring with attached functional groups. The thiazole moiety contributes to its unique properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized and used to study various reactions. For instance, its reaction with m-chloroperbenzoic acid produces sulfoxide derivatives, which are significant in understanding reaction mechanisms and synthesizing new compounds (Al-Sheikh et al., 2009).
- It is also used in the study of ring-opening reactions with cyclic secondary amines, aiding in the understanding of reaction pathways and product formation (Šafár̆ et al., 2000).
Application in Organic Synthesis
- The compound is utilized in synthesizing various derivatives, such as 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which have potential applications in drug precursor synthesis or as ligands (Jeon & Kim, 2000).
Crystallographic Studies
- Crystal structure analyses of derivatives of this compound have been conducted, providing insights into molecular geometries and intermolecular interactions, which are crucial for the design of new materials and pharmaceuticals (Low et al., 2002).
Development of Novel Compounds
- Research has shown its effectiveness in creating new chemical entities, like the synthesis of 1,6-disubstituted 2,4-pyridinediones, which are useful in various chemical applications, including as drug precursors (Dotsenko et al., 2019).
Exploration in Pyrolytic Generation Studies
- The compound has been used in studies related to the pyrolytic generation of methyleneketene, adding valuable knowledge to the field of thermochemistry (Brown et al., 1976).
Propiedades
IUPAC Name |
2,2-dimethyl-5-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-6-5-18-10(13-6)12-4-7-8(14)16-11(2,3)17-9(7)15/h4-5H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDJUCAXRGPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)




![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)


![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2476159.png)

